molecular formula C16H12Cl4O4 B14722237 2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate CAS No. 6294-00-4

2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate

Cat. No.: B14722237
CAS No.: 6294-00-4
M. Wt: 410.1 g/mol
InChI Key: WFHNFHBMRYXDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate is an organic compound known for its applications in various fields, particularly in agriculture as a herbicide. It is a derivative of phenoxyacetic acid and is characterized by the presence of two 2,4-dichlorophenoxy groups attached to an ethyl acetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-(2,4-dichlorophenoxy)ethanol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and the use of more robust catalysts to ensure the reaction proceeds smoothly and safely .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily through the disruption of plant hormone pathways. It mimics the action of auxins, a class of plant hormones, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and related signaling pathways, which are crucial for normal plant development .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mode of action[][5].

    2-(2,4-Dichlorophenoxy)ethyl ether: Another derivative with similar herbicidal properties[][5].

    2-(2,4-Dichlorophenoxy)ethyl lactate: A related compound with applications in organic synthesis[][5].

Uniqueness

2-(2,4-Dichlorophenoxy)ethyl (2,4-dichlorophenoxy)acetate is unique due to its dual phenoxy groups, which enhance its herbicidal activity and make it more effective in certain applications compared to its analogs[5][5].

Properties

CAS No.

6294-00-4

Molecular Formula

C16H12Cl4O4

Molecular Weight

410.1 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)ethyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C16H12Cl4O4/c17-10-1-3-14(12(19)7-10)22-5-6-23-16(21)9-24-15-4-2-11(18)8-13(15)20/h1-4,7-8H,5-6,9H2

InChI Key

WFHNFHBMRYXDHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCOC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.